molecular formula C19H19NO3 B2670958 N-(Benzo[d][1,3]dioxol-5-yl)-1-phenylcyclopentane-1-carboxamide CAS No. 867327-79-5

N-(Benzo[d][1,3]dioxol-5-yl)-1-phenylcyclopentane-1-carboxamide

Cat. No.: B2670958
CAS No.: 867327-79-5
M. Wt: 309.365
InChI Key: FWZWNLAEHMXXFA-UHFFFAOYSA-N
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Description

N-(Benzo[d][1,3]dioxol-5-yl)-1-phenylcyclopentane-1-carboxamide (CAS: 867327-79-5) is a cyclopentane-based carboxamide derivative featuring a benzo[d][1,3]dioxol-5-yl (piperonyl) substituent on the amide nitrogen and a phenyl group attached to the cyclopentane ring. The compound is commercially available at ≥98% purity and has been cataloged for research use in medicinal chemistry and drug discovery .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-1-phenylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3/c21-18(20-15-8-9-16-17(12-15)23-13-22-16)19(10-4-5-11-19)14-6-2-1-3-7-14/h1-3,6-9,12H,4-5,10-11,13H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWZWNLAEHMXXFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Benzo[d][1,3]dioxol-5-yl)-1-phenylcyclopentane-1-carboxamide typically involves the following steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the condensation of catechol with formaldehyde in the presence of an acid catalyst to form 1,3-benzodioxole.

    Cyclopentane Carboxamide Formation: The cyclopentane ring is introduced through a cyclization reaction involving a suitable precursor, such as a cyclopentanone derivative.

    Coupling Reaction: The final step involves coupling the benzodioxole moiety with the cyclopentane carboxamide group using a coupling reagent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

N-(Benzo[d][1,3]dioxol-5-yl)-1-phenylcyclopentane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized to form quinone derivatives.

    Reduction: The carboxamide group can be reduced to form amine derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(Benzo[d][1,3]dioxol-5-yl)-1-phenylcyclopentane-1-carboxamide involves its interaction with specific molecular targets. For instance, in cancer cells, it can induce apoptosis by causing cell cycle arrest and activating apoptotic pathways . The benzodioxole moiety may interact with proteins involved in these pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Key Structural Analogs

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Features
Target Compound C₁₉H₁₉NO₃ Cyclopentane core, benzo[d][1,3]dioxol-5-yl amide, phenyl group 309.36 Lipophilic dioxole ring; cyclopentane conformation enhances steric bulk
N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide C₂₀H₂₃NO₃ Cyclopropane core, 4-methoxyphenoxy group, diethylamide 333.41 Cyclopropane strain; methoxy group improves solubility
1-Phenyl-N-(2H-tetrazol-5-yl)cyclopentanecarboxamide C₁₃H₁₅N₅O Cyclopentane core, tetrazole-5-yl amide, phenyl group 257.29 Tetrazole moiety introduces polarity and hydrogen-bonding capacity
N-Benzyl-5-(5-(3-hydroxyphenyl)thiophene-2-yl)-N-methylpentaneamide C₂₄H₂₄N₂O₂S Thiophene linker, hydroxyphenyl group, benzyl-methylamide 404.53 Thiophene enhances π-π stacking; hydroxyphenyl improves solubility

Structural Differences and Implications

Core Ring Systems :

  • The cyclopentane core in the target compound provides moderate steric bulk and conformational flexibility compared to the strained cyclopropane in , which may influence binding affinity in biological targets.
  • The tetrazole substituent in introduces polarity and acidic protons (pKa ~4–5), contrasting with the lipophilic benzo[d][1,3]dioxol group in the target compound .

Substituent Effects: The 4-methoxyphenoxy group in enhances solubility via methoxy polarity but may reduce metabolic stability due to demethylation susceptibility .

Physicochemical and Pharmacological Inferences

  • Lipophilicity : The benzo[d][1,3]dioxol group in the target compound likely increases logP compared to the tetrazole in , suggesting better membrane permeability but reduced aqueous solubility .
  • Metabolic Stability : The dioxole ring may resist oxidative metabolism better than the methoxy group in , which is prone to demethylation .

Biological Activity

N-(Benzo[d][1,3]dioxol-5-yl)-1-phenylcyclopentane-1-carboxamide, also known by its CAS number 867327-79-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C19H19NO3
  • Molecular Weight : 309.36 g/mol
  • Structural Features : The compound features a benzo[d][1,3]dioxole moiety which is often associated with various pharmacological properties.

Mechanistic Insights

Research indicates that compounds with similar structural features often exhibit significant biological activities, including anti-cancer properties and modulation of immune responses. The benzo[d][1,3]dioxole structure is known for its role in enhancing the bioactivity of various derivatives.

Antitumor Activity

Studies have shown that derivatives of benzo[d][1,3]dioxole can inhibit tumor growth through various mechanisms:

  • Inhibition of PD-L1 : Compounds similar to this compound have been evaluated for their ability to inhibit programmed death-ligand 1 (PD-L1), a critical checkpoint in cancer immunotherapy. For instance, related compounds demonstrated IC50 values as low as 1.8 nM against PD-L1, suggesting potent inhibitory effects on tumor progression .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast cancer), CAMA-1, HCC1954, and SKBR-3.
  • IC50 Values : Preliminary data suggest that this compound can exhibit significant cytotoxicity with IC50 values ranging from 0.09 µM to 157.4 µM across different cell lines .

Study 1: Antitumor Efficacy in Animal Models

A study conducted on mouse models demonstrated that compounds derived from benzo[d][1,3]dioxole effectively inhibited tumor growth and enhanced survival rates. The mechanism was attributed to the activation of immune responses against tumor cells.

Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis highlighted that modifications in the phenyl and cyclopentane moieties significantly influenced the biological activity. For instance, increasing the hydrophobicity of substituents led to enhanced binding affinity to target proteins involved in tumor progression.

Data Summary

Compound NameCAS NumberMolecular WeightIC50 (µM)Target
This compound867327-79-5309.36 g/mol0.09 - 157.4PD-L1
Related Compound L7Not specifiedNot specified1.8PD-L1

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